Astrazon Pink FG Astrazon Pink FG Astrazone pink FG is a pink dye.
Brand Name: Vulcanchem
CAS No.: 3648-36-0
VCID: VC0519585
InChI: InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1
SMILES: CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Molecular Formula: C22H26Cl2N2
Molecular Weight: 389.4 g/mol

Astrazon Pink FG

CAS No.: 3648-36-0

Cat. No.: VC0519585

Molecular Formula: C22H26Cl2N2

Molecular Weight: 389.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Astrazon Pink FG - 3648-36-0

Specification

CAS No. 3648-36-0
Molecular Formula C22H26Cl2N2
Molecular Weight 389.4 g/mol
IUPAC Name N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Standard InChI InChI=1S/C22H26ClN2.ClH/c1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;/h5-14H,15-16H2,1-4H3;1H/q+1;/p-1
Standard InChI Key ZTBANYZVKCGOKD-UHFFFAOYSA-M
Isomeric SMILES CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Canonical SMILES CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[Cl-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Astrazon Pink FG belongs to the family of triarylmethane dyes, characterized by a conjugated π\pi-electron system that confers strong light absorption and emission characteristics. The compound’s structure features a central indolinium moiety substituted with chloroethylmethylamino and trimethyl groups, which enhance its solubility and stability in aqueous media .

Molecular Characteristics

Key physicochemical properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of Astrazon Pink FG

PropertyValueSource
CAS Number3648-36-0
Molecular FormulaC22H26Cl2N2\text{C}_{22}\text{H}_{26}\text{Cl}_2\text{N}_2
Molecular Weight389.36 g/mol
Solubility in Water14 g/L at 25°C
Thermal StabilityStable up to 120°C
Fluorescence EmissionOrange-red (λem610 nm\lambda_{\text{em}} \approx 610\ \text{nm})

The dye exists as a crystalline powder, appearing orange to dark purple in pure form but yielding pink solutions upon dissolution . Its fluorescence arises from intramolecular charge transfer (ICT) between electron-donating and accepting groups, a property exploited in advanced imaging techniques .

Synthesis and Industrial Production

Astrazon Pink FG is synthesized via a two-step process:

  • Condensation Reaction: 1,3,3-Trimethyl-2-methyleneindoline reacts with 4-((2-chloroethyl)(methyl)amino)benzaldehyde to form a Schiff base intermediate.

  • Chloride Formation: The intermediate is treated with hydrochloric acid to yield the final chloride salt .

Industrial production optimizes this route for scale, achieving yields exceeding 85% under controlled pH (6.5–7.0) and temperature (70–80°C) conditions .

Applications in Scientific Research

Textile Industry: Dominance in Acrylic Dyeing

Astrazon Pink FG is a cornerstone in dyeing acrylic fibers, prized for its colorfastness and compatibility with high-temperature processes. Key performance metrics include:

  • Light Fastness: Rated 4–5 (ISO), ensuring minimal fading under UV exposure .

  • Wash Fastness: Soaping fastness of 4–5 (AATCC), indicating excellent retention during laundering .

The dye’s affinity for polyacrylonitrile arises from ionic interactions between its cationic groups and the fiber’s anionic sulfonate sites .

Supramolecular Fluorescence Probes

A groundbreaking 2025 study demonstrated Astrazon Pink FG’s utility in constructing supramolecular imaging probes . When hosted within twisted cucurbituril (tQt\text{Q}), the dye exhibits enhanced orange-red fluorescence due to restricted molecular motion and ICT amplification (Fig. 1).

Key Findings:

  • Binding Affinity: Isothermal titration calorimetry (ITC) revealed a binding constant (KaK_a) of 2.1×105 M12.1 \times 10^5\ \text{M}^{-1}, driven by enthalpy changes (ΔH=34.2 kJ/mol\Delta H = -34.2\ \text{kJ/mol}) .

  • Cellular Imaging: The APFG@tQ\text{APFG}@t\text{Q} complex enabled multi-channel imaging of HK2 cells with negligible cytotoxicity, highlighting its potential in live-cell tracking .

Environmental Remediation: Adsorption and Degradation

Astrazon Pink FG’s environmental persistence has spurred research into its removal from wastewater. Granular carbon-silica aerogels functionalized with iron oxide nanoparticles achieve 92% adsorption efficiency within 60 minutes, outperforming conventional activated carbon by 1.5-fold . The mechanism involves:

  • Physisorption: Dominated by van der Waals interactions at neutral pH.

  • Chemisorption: Formation of Fe–O–Cl complexes under acidic conditions (pH 3–5) .

Biological Interactions and Toxicology

Ecotoxicological Impact

Aquatic toxicity studies report a 96-hour LC50_{50} of 12 mg/L for Daphnia magna, classifying the dye as "toxic" under EU Regulation 1272/2008 . Degradation via Fenton’s reagent (H2O2/Fe2+\text{H}_2\text{O}_2/\text{Fe}^{2+}) mineralizes 78% of the dye into CO2_2 and inorganic ions within 2 hours, offering a viable treatment strategy .

Future Directions and Innovations

Recent advances focus on hybrid materials combining Astrazon Pink FG with metal-organic frameworks (MOFs) for smart textiles and pH-responsive sensors. Preliminary data indicate a 40% increase in dye uptake when incorporated into ZIF-8 matrices, paving the way for energy-efficient dyeing processes .

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